ethyl (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Amide Bond: The amide bond is formed by reacting the carboxylic acid derivative with an amine, often using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as conductive polymers.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways or receptors involved in inflammatory responses.
Pathways Involved: It may modulate pathways such as the NF-κB pathway or the MAPK pathway, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **METHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **PROPYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group, in particular, may influence its solubility and bioavailability compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C22H18N2O7S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O7S/c1-3-31-22(28)18-19(26)17(11-13-6-9-16(25)15(10-13)24(29)30)32-21(18)23-20(27)14-7-4-12(2)5-8-14/h4-11,25-26H,3H2,1-2H3/b17-11-,23-21? |
InChI Key |
QVGPHKALOYYAIU-RUTCVDLDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=NC(=O)C3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.